(S)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate
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Overview
Description
(S)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, a pyrazole moiety, and a tert-butyl ester group, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, or alkyl halides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Amides, sulfonamides, or alkylated derivatives.
Scientific Research Applications
(S)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It may be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways, neurotransmitter receptors, and signaling proteins.
Comparison with Similar Compounds
Similar Compounds
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activity and selectivity.
Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate: The racemic mixture, which may have different pharmacokinetic and pharmacodynamic properties.
2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate: The non-esterified version, which may have different solubility and stability.
Uniqueness
(S)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)pyrrolidine-1-carboxylate is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. Its combination of a pyrrolidine ring, pyrazole moiety, and tert-butyl ester group provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C12H20N4O2 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(3-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-5-9(16)8-7-10(13)15-14-8/h7,9H,4-6H2,1-3H3,(H3,13,14,15)/t9-/m0/s1 |
InChI Key |
KBOWWRPKCWLRQA-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=NN2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=NN2)N |
Origin of Product |
United States |
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